

Julibrine II: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *julibrine II*

Cat. No.: *B1673159*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Julibrine II is a pyridoxine glycoside isolated from the stem bark of *Albizia julibrissin* DURAZZ. This document provides a comprehensive overview of its physical and chemical properties, based on experimental data. It details the isolation and structure elucidation process and presents the experimental protocol for assessing its notable biological activity: the induction of cardiac arrhythmia. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological potential and toxicological profile of **Julibrine II**.

Chemical and Physical Properties

Julibrine II is a complex glycoside with a molecular formula of $C_{20}H_{31}NO_{12}$. Its structure consists of a pyridoxine (Vitamin B6) aglycone linked to a disaccharide moiety. The following table summarizes its key physical and chemical properties based on experimental and computationally predicted data.

Property	Value	Source
Molecular Formula	C20H31NO12	[1]
Average Molecular Weight	477.463 g/mol	[1]
Monoisotopic Molecular Weight	477.184625442 g/mol	[1]
Appearance	Amorphous Powder	Experimental
Optical Rotation	[α]D -25.6° (c=1.0, H2O)	Experimental
UV λmax (MeOH)	225.5 nm (ε 4500), 287.5 nm (ε 3100)	Experimental
IUPAC Name	5-[[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-6-[[5-hydroxy-4-(methoxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxane-3,4-diol	[1]
SMILES	<chem>COCC1=C(O)C(C)=NC=C1CO C1OC(CO)C(O)C(O)C1OC1O CC(O)(CO)C1O</chem>	[1]
InChI Key	OGMDYCDHLSLDDN- UHFFFAOYSA-N	
Water Solubility (Predicted)	8.91 g/L	ALOGPS
logP (Predicted)	-1.6	ALOGPS
pKa (Strongest Acidic) (Predicted)	8.59	ChemAxon
pKa (Strongest Basic) (Predicted)	5.58	ChemAxon
Hydrogen Bond Donor Count	7	ChemAxon
Hydrogen Bond Acceptor Count	13	ChemAxon

Polar Surface Area	200.65 Å ²	ChemAxon
Rotatable Bond Count	9	ChemAxon

Spectroscopic Data

The structure of **Julibrine II** was elucidated using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and FAB-MS.

¹³C-NMR Spectral Data (100 MHz, C5D5N)

Carbon No.	Chemical Shift (δ)	Carbon No. (Sugar)	Chemical Shift (δ)
2	147.2	Glc-1'	105.0
3	133.4	Glc-2'	83.9
4	147.8	Glc-3'	78.4
5	147.2	Glc-4'	71.7
6	123.6	Glc-5'	78.2
2-Me	18.8	Glc-6'	62.8
3-CH ₂ O	61.2	Api-1''	111.4
4-CH ₂ OMe	69.3	Api-2''	78.2
4-OMe	58.4	Api-3''	80.4
Api-4''	75.2		
Api-5''	65.1		

¹H-NMR Spectral Data (400 MHz, C5D5N)

Proton No.	Chemical Shift (δ , mult., J in Hz)	Proton No. (Sugar)	Chemical Shift (δ , mult., J in Hz)
6-H	8.36 (s)	Glc-1'-H	5.43 (d, 7.8)
2-Me	2.45 (s)	Api-1''-H	6.21 (d, 2.4)
3-CH ₂ O	5.17 (s)	Api-5''-H	4.63 (d, 9.8), 4.14 (d, 9.8)
4-CH ₂ OMe	4.60 (s)		
4-OMe	3.29 (s)		

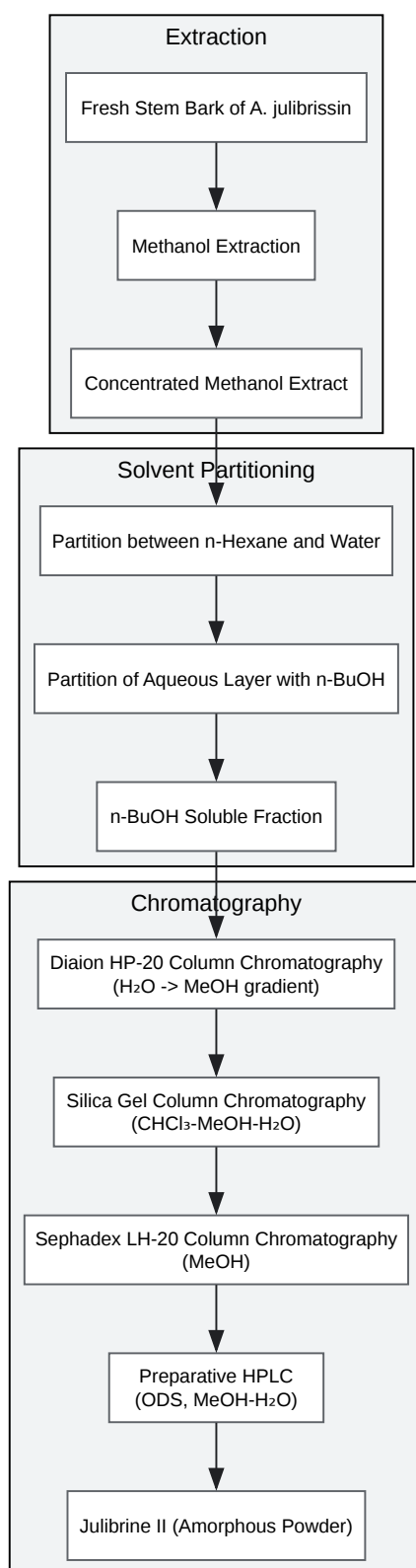
Mass Spectrometry

- FAB-MS (positive ion mode): m/z 500 [M+Na]⁺, 478 [M+H]⁺
- FAB-MS (negative ion mode): m/z 476 [M-H]⁻

Experimental Protocols

Isolation of Julibrine II

The isolation of **Julibrine II** from the fresh stem bark of *Albizzia julibrissin* involves a multi-step extraction and chromatographic process.



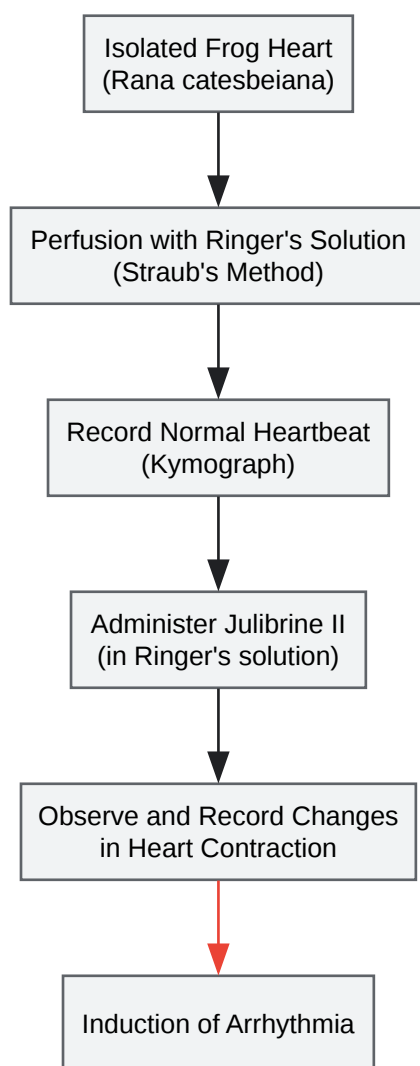
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*Isolation workflow for **Julibrine II**.*

- Extraction: The fresh stem bark of *A. julibrissin* is extracted with methanol. The extract is then concentrated.
- Solvent Partitioning: The concentrated methanol extract is partitioned between n-hexane and water. The aqueous layer is further partitioned with n-butanol.
- Column Chromatography: The n-butanol soluble fraction is subjected to a series of column chromatography steps:
 - Diaion HP-20 with a water to methanol gradient.
 - Silica gel with a chloroform-methanol-water solvent system.
 - Sephadex LH-20 with methanol as the eluent.
- Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography on an ODS column using a methanol-water mobile phase to yield pure **Julibrine II**.

Arrhythmic-Inducing Activity Assay

The arrhythmogenic properties of **Julibrine II** were evaluated using an isolated frog heart model.



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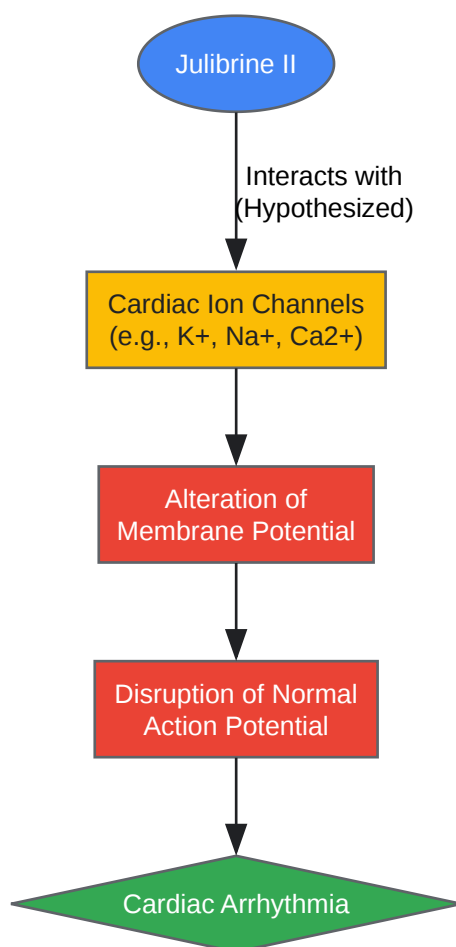
Protocol for arrhythmia-inducing activity assay.

- Preparation: The heart of a frog (*Rana catesbeiana*) is isolated.
- Perfusion: The isolated heart is perfused with Ringer's solution using the Straub's method.
- Baseline Recording: The normal heartbeat is recorded on a kymograph.
- Compound Administration: **Julibrine II**, dissolved in Ringer's solution, is administered to the perfused heart.
- Observation: Changes in the heart's contractions are observed and recorded to determine the onset and nature of any arrhythmia. **Julibrine II** was found to exhibit an arrhythmia-

inducing action in this assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of **Julibrine II** is the induction of cardiac arrhythmias. The precise molecular mechanism and the signaling pathways involved have not been fully elucidated. However, based on its structure as a pyridoxine derivative and its effect on cardiac rhythm, it is hypothesized to interact with cardiac ion channels.



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Hypothesized mechanism of arrhythmogenic action.

Further research is required to identify the specific ion channel targets and the downstream signaling cascades affected by **Julibrine II**. This would involve electrophysiological studies, such as patch-clamp experiments on isolated cardiomyocytes, to measure the effect of **Julibrine II** on specific ionic currents.

Conclusion

Julibrine II is a well-characterized pyridoxine glycoside from *Albizia julibrissin*. This guide provides the foundational chemical, physical, and initial biological data necessary for further research. The detailed experimental protocols for its isolation and the assessment of its arrhythmogenic activity offer a starting point for more in-depth mechanistic studies. Future investigations should focus on elucidating the precise molecular targets and signaling pathways responsible for its cardiac effects to better understand its potential toxicological and pharmacological profiles.

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References

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